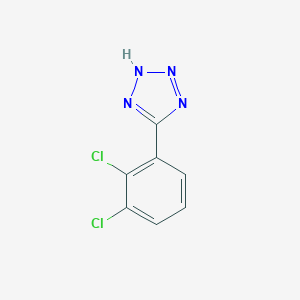

5-(2,3-Dichlorophenyl)-1H-tetrazole

Descripción general

Descripción

Synthesis Analysis Tetrazoles, including derivatives similar to 5-(2,3-Dichlorophenyl)-1H-tetrazole, are synthesized through various methods, one of which involves the cyclization of sodium azide with carbamimidothioate, yielding 1,5-disubstituted tetrazoles in good to excellent yield without a catalyst. These compounds, characterized by NMR and HRMS analysis, have shown potential in various applications, including cytotoxicity against human breast cancer cells (Dukanya et al., 2020)(Dukanya et al., 2020).

Molecular Structure Analysis The molecular structure of tetrazole derivatives, such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, has been elucidated through X-ray crystallography. These studies reveal the planarity of the tetrazole rings and the non-conjugation between the aryl and tetrazole groups, providing insights into the molecular conformation and potential reactivity of these compounds (Al-Hourani et al., 2015)(Al-Hourani et al., 2015).

Chemical Reactions and Properties Tetrazole derivatives exhibit a range of chemical reactions, including cyclocondensation and dissociative electron attachment, demonstrating their reactivity and potential for functionalization. The electron-induced reactivity of tetrazoles, for instance, shows ring opening and formation of various anionic products, indicating the influence of molecular structure on their chemical behavior (Luxford et al., 2021)(Luxford et al., 2021).

Physical Properties Analysis The physical properties of tetrazole derivatives, such as solubility, crystallinity, and phase behavior, are crucial for their application in material science and medicinal chemistry. These properties are often studied through spectroscopic and crystallographic techniques, providing a comprehensive understanding of the molecular and bulk characteristics of these compounds.

Chemical Properties Analysis Tetrazoles are known for their high nitrogen content, making them highly energetic and useful in various applications, including explosives and propellants. The synthesis of energetic tetrazole derivatives and their characterization, including sensitivity and thermal stability, highlight the potential of these compounds in energetic material applications (Haiges & Christe, 2013)(Haiges & Christe, 2013).

Aplicaciones Científicas De Investigación

1. Anti-Breast Cancer and Anti-Inflammatory Activity

- Summary of Application : The compound 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, which has a similar structure to the compound you mentioned, has been synthesized and screened for its in vitro anti-breast cancer activity using human breast adenocarcinoma cell lines (MCF-7) and in vitro anti-inflammatory activity .

- Methods of Application : The compound was subjected to in vitro activities, and its cytotoxicity was measured with an IC50 of 42.30 µM .

- Results or Outcomes : The compound showed that it is cytotoxic and a good anti-inflammatory agent .

2. Central Nervous System Drugs

- Summary of Application : Compounds structurally related to the anti-epileptic drug lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine), which include 5-(2,3-Dichlorophenyl)-2,4-diamino-6-fluoromethyl-pyrimidine (4030W92), have been investigated for their effects on the central nervous system .

- Methods of Application : The X-ray crystal structures of these compounds have been carried out at low temperature .

- Results or Outcomes : These compounds demonstrate a number of potential therapeutic activities, in particular anticonvulsant (lamotrigine), neuroprotective (sipatrigine/619C89, 1003C87, 202W92), and analgesic activity .

3. Synthesis of New 1,4-Dihydropyridine Molecules

- Summary of Application : The compound 3-methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, which has a similar structure to the compound you mentioned, has been synthesized. This compound serves as a scaffold for downstream derivatization towards new 1,4-dihydropyridine molecules .

- Methods of Application : A new two-step synthesis was planned that involved: (i) synthesis of a silylated 1,4-dihydropyridine derivative and (ii) deprotection and tosylation in one step using tosyl fluoride .

- Results or Outcomes : This work describes the synthesis of a new compound that can be used as a building block for the creation of new 1,4-dihydropyridine molecules .

4. Synthesis of Antidepressant Molecules

- Summary of Application : The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Methods of Application : The review examines current developments in the catalytic synthesis of antidepressants .

- Results or Outcomes : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline .

5. Synthesis of New 1,4-Dihydropyridine Molecules

- Summary of Application : The compound 3-methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, which has a similar structure to the compound you mentioned, has been synthesized. This compound serves as a scaffold for downstream derivatization towards new 1,4-dihydropyridine molecules .

- Methods of Application : A new two-step synthesis was planned that involved: (i) synthesis of a silylated 1,4-dihydropyridine derivative and (ii) deprotection and tosylation in one step using tosyl fluoride .

- Results or Outcomes : This work describes the synthesis of a new compound that can be used as a building block for the creation of new 1,4-dihydropyridine molecules .

6. Synthesis of Antidepressant Molecules

- Summary of Application : The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Methods of Application : The review examines current developments in the catalytic synthesis of antidepressants .

- Results or Outcomes : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline .

Safety And Hazards

This would include information about the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, or new biological activities that could be explored.

Propiedades

IUPAC Name |

5-(2,3-dichlorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4/c8-5-3-1-2-4(6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICQEAMHYWSULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405606 | |

| Record name | 5-(2,3-Dichlorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-Dichlorophenyl)-1H-tetrazole | |

CAS RN |

175205-12-6 | |

| Record name | 5-(2,3-Dichlorophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,3-Dichlorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B62656.png)

![1-Ethenylthieno[2,3-D]imidazole](/img/structure/B62679.png)